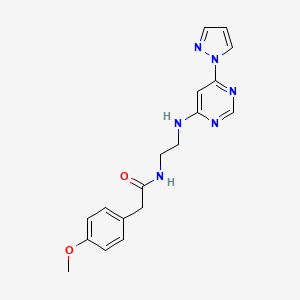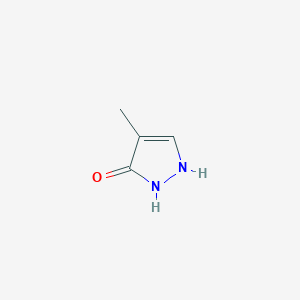
2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-mesitylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a dihydropyrazine ring, which is a six-membered ring with two nitrogen atoms. It also has a thioamide group attached to it. Thioamides are similar to amides, but with a sulfur atom replacing the oxygen atom. The compound also contains a 3,5-dimethylphenyl group, which is a phenyl ring with two methyl groups at the 3rd and 5th positions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an experimental study, it’s difficult to provide a detailed analysis of its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound has been successfully synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone. It has been characterized using various techniques, including IR spectroscopy, 1D and 2D NMR spectroscopy, elemental analysis, and HRMS spectrometry .
Biomedical Applications
Triazoles, to which this compound belongs, have diverse biomedical applications:
- Antibacterial Activity : Triazoles exhibit antibacterial properties .
- Antifungal Activity : The presence of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moieties is associated with antifungal effects .
- Anticancer Potential : Some triazoles demonstrate anticancer activity .
- Antioxidant Effects : Certain triazoles possess antioxidant properties .
- Anticonvulsant Effects : Triazoles have been investigated for their potential anticonvulsant effects .
Future Prospects
Exploring the compound’s interactions with specific enzymes, receptors, or disease-related targets could lead to targeted therapies. Additionally, computational studies (such as molecular docking) may predict its binding affinity to relevant proteins.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-14-8-15(2)12-19(11-14)26-7-6-24-22(23(26)28)29-13-20(27)25-21-17(4)9-16(3)10-18(21)5/h6-12H,13H2,1-5H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYDVJCEPWFSGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride](/img/structure/B2562178.png)

![2,4-dichloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2562182.png)
![4-butoxy-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2562183.png)



![1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine](/img/structure/B2562191.png)


![2-(2-Methoxyphenyl)-5-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2562194.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2562196.png)
